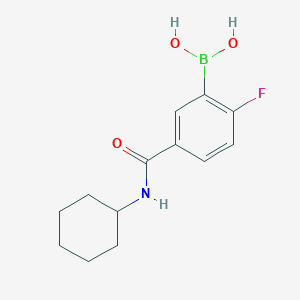
(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid
Descripción general
Descripción
“(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid” is a chemical compound that is used in a variety of scientific applications . It has the empirical formula C13H17BFNO3 and a molecular weight of 265.09 . The compound is a solid in form .
Molecular Structure Analysis
The SMILES string for “this compound” is OB(O)c1cc(ccc1F)C(=O)NC2CCCCC2 . This indicates that the compound contains a boronic acid group (OB(O)), a cyclohexylcarbamoyl group (C(=O)NC2CCCCC2), and a fluorophenyl group (c1cc(ccc1F)) .
Chemical Reactions Analysis
Boronic acids, such as “this compound”, are known to undergo several highly useful transformations. These include the Pd-catalyzed C─C Suzuki-Miyaura couplings, the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has an empirical formula of C13H17BFNO3 and a molecular weight of 265.09 .
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Fluorescence Sensing and Material Science
Boronic acids are employed in fluorescence sensing, taking advantage of their reversible binding to diols and polyols. This property is utilized in developing sensors for detecting saccharides and other biologically relevant molecules in aqueous environments, showcasing their application in biological sensing and diagnostics (A. Tong et al., 2001). Additionally, boronic acid derivatives have been integrated into materials science, particularly in creating responsive or smart materials that change properties in response to environmental stimuli, such as pH changes or the presence of specific analytes (B. Mu et al., 2012).
Molecular Recognition and Assembly
The unique binding characteristics of boronic acids with diols and polyols are leveraged in molecular recognition and assembly processes. This capability is particularly valuable in the development of highly selective sensors and dynamic covalent chemistry applications, where the reversible nature of boronic acid interactions is utilized to construct or modify molecular structures dynamically (Karel Lacina, P. Skládal, & T. James, 2014).
Advanced Applications in Chemosensors
Boronic acid derivatives have also found application in the development of chemosensors, particularly for the selective recognition of sugars in water, demonstrating their potential in analytical chemistry and biochemistry. The design of these sensors often involves the formation of complexes with other molecules like β-cyclodextrin to enhance selectivity and sensitivity towards specific analytes (Zhong-Rui Yang et al., 2017).
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with cis-diol groups . These groups are commonly found in biological molecules, suggesting that (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid may interact with a wide range of biological targets.
Mode of Action
The mode of action of this compound is likely to involve the formation of reversible covalent bonds with its targets . This is a characteristic feature of boronic acids, which can form boronate esters with cis-diol groups . The reversibility of these reactions allows for dynamic interactions with biological targets, potentially leading to various downstream effects.
Biochemical Pathways
For instance, boronic acids are known to participate in reversible click chemistries, which have applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
Pharmacokinetics
Boronic acids are generally sensitive to hydrolysis under mild acidic or basic conditions . This suggests that the bioavailability of this compound could be influenced by the pH of the biological environment.
Result of Action
The ability of boronic acids to form reversible covalent bonds with biological targets suggests that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors, such as pH, can significantly influence the action, efficacy, and stability of this compound. As mentioned earlier, boronic acids are sensitive to hydrolysis under mild acidic or basic conditions . Therefore, the biological activity of this compound could vary depending on the pH of the environment.
Direcciones Futuras
Boronic acids, including “(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid”, have been increasingly seen in approved drugs . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids could have promising applications in the development of new drugs in the future .
Análisis Bioquímico
Biochemical Properties
(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases and other enzymes that contain active site serine residues. This compound interacts with enzymes by forming a covalent bond with the hydroxyl group of the serine residue, leading to the inhibition of enzyme activity. Additionally, this compound can interact with proteins and other biomolecules that have diol-containing structures, such as carbohydrates and glycoproteins, through the formation of boronate esters .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in cell cycle progression and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic pathways and stress responses, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of serine proteases by forming a covalent bond with the active site serine residue. This interaction prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity . Additionally, this compound can bind to diol-containing biomolecules, forming boronate esters that alter the structure and function of these molecules. This binding can result in changes in enzyme activity, protein-protein interactions, and cellular signaling pathways.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over time, leading to the formation of degradation products . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained inhibition of enzyme activity and alterations in cellular processes, such as cell cycle regulation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver and kidney damage, due to the accumulation of the compound and its metabolites . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of carbohydrates and proteins. This compound interacts with enzymes such as glycosidases and proteases, affecting their activity and, consequently, the metabolic flux of their substrates . Additionally, this compound can influence the levels of metabolites involved in energy production and cellular signaling, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum . The localization is often directed by targeting signals and post-translational modifications that guide the compound to specific organelles. The activity of this compound can be modulated by its subcellular localization, as it interacts with different biomolecules and enzymes within these compartments.
Propiedades
IUPAC Name |
[5-(cyclohexylcarbamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c15-12-7-6-9(8-11(12)14(18)19)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASQSGZTGZDSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2CCCCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660249 | |
| Record name | [5-(Cyclohexylcarbamoyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874289-44-8 | |
| Record name | B-[5-[(Cyclohexylamino)carbonyl]-2-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Cyclohexylcarbamoyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Fluorophenyl)methoxy]phenol](/img/structure/B1461824.png)


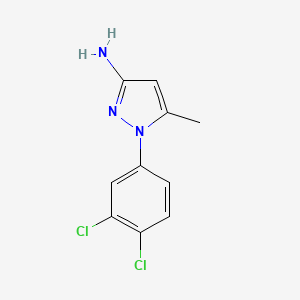
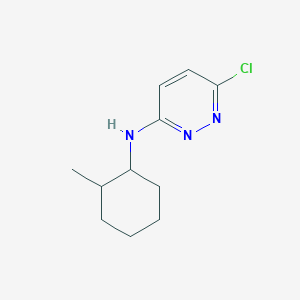
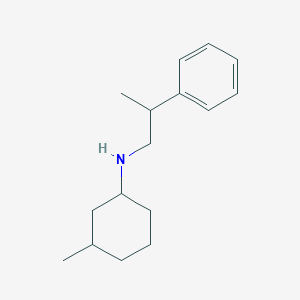
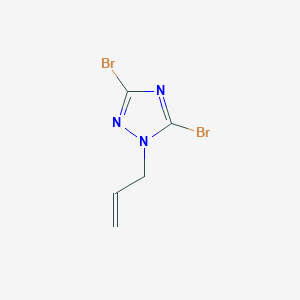

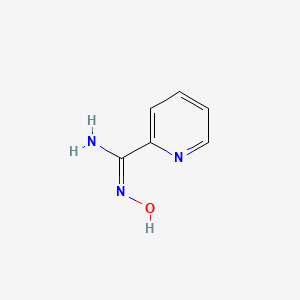
![2-[(4-Chlorophenyl)amino]-4-(3-cyanophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1461835.png)


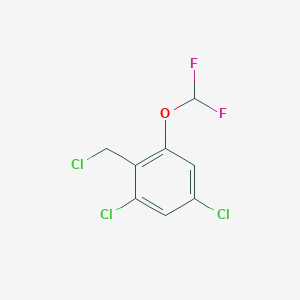
![1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B1461843.png)